2-(3-Chloro-2-fluorophenyl)ethane-1-sulfonyl chloride
Description
2-(3-Chloro-2-fluorophenyl)ethane-1-sulfonyl chloride is an organosulfur compound featuring a sulfonyl chloride (-SO₂Cl) group attached to an ethane chain, which is further substituted with a 3-chloro-2-fluorophenyl aromatic ring. This structure renders it a versatile intermediate in organic synthesis, particularly in the preparation of sulfonamides, sulfonate esters, and other functionalized derivatives. The electron-withdrawing chloro and fluoro substituents on the phenyl ring enhance the electrophilicity of the sulfonyl chloride group, making it reactive toward nucleophiles.
Properties
Molecular Formula |
C8H7Cl2FO2S |
|---|---|
Molecular Weight |
257.11 g/mol |
IUPAC Name |
2-(3-chloro-2-fluorophenyl)ethanesulfonyl chloride |
InChI |
InChI=1S/C8H7Cl2FO2S/c9-7-3-1-2-6(8(7)11)4-5-14(10,12)13/h1-3H,4-5H2 |
InChI Key |
DODAPCWZLXARQD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)F)CCS(=O)(=O)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chloro-2-fluorophenyl)ethane-1-sulfonyl chloride typically involves the chlorosulfonylation of the corresponding aromatic compound. One common method is the reaction of 3-chloro-2-fluorobenzene with ethanesulfonyl chloride in the presence of a catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group.
Industrial Production Methods
In an industrial setting, the production of 2-(3-Chloro-2-fluorophenyl)ethane-1-sulfonyl chloride may involve continuous flow processes to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-(3-Chloro-2-fluorophenyl)ethane-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols to form sulfonamides, sulfonates, or sulfonothioates, respectively.
Reduction Reactions: The compound can be reduced to the corresponding sulfonyl fluoride or sulfonyl hydride under specific conditions.
Oxidation Reactions: Oxidation of the compound can lead to the formation of sulfonic acids or sulfonyl fluorides.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Catalysts: Aluminum chloride (AlCl3) and other Lewis acids are often used as catalysts in the synthesis and reactions of sulfonyl chlorides.
Solvents: Anhydrous solvents such as dichloromethane or chloroform are typically used to prevent hydrolysis of the sulfonyl chloride group.
Major Products Formed
Sulfonamides: Formed by the reaction with amines.
Sulfonates: Formed by the reaction with alcohols.
Sulfonothioates: Formed by the reaction with thiols.
Scientific Research Applications
2-(3-Chloro-2-fluorophenyl)ethane-1-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules and the development of bioactive compounds.
Medicine: Utilized in the synthesis of potential drug candidates and active pharmaceutical ingredients (APIs).
Industry: Applied in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(3-Chloro-2-fluorophenyl)ethane-1-sulfonyl chloride involves its reactivity as a sulfonyl chloride. The compound can act as an electrophile, reacting with nucleophiles to form various sulfonyl derivatives. The presence of the chloro and fluoro substituents on the phenyl ring can influence the reactivity and selectivity of the compound in different reactions.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The reactivity, stability, and physicochemical properties of sulfonyl chlorides are heavily influenced by their substituents. Below is a comparison with structurally related compounds from the Building Blocks Catalogue () and other sources:
Molecular Weight and Physicochemical Properties
- The molecular weight of the target compound (~259.5 g/mol) is lower than tris-trifluoromethyl derivatives (380.62 g/mol), suggesting higher volatility and possibly greater inhalation risk.
- Aliphatic fluorinated chains () may increase lipophilicity, impacting biodistribution in biological applications .
Biological Activity
2-(3-Chloro-2-fluorophenyl)ethane-1-sulfonyl chloride is a sulfonyl chloride compound with potential applications in medicinal chemistry and biological research. Its unique structure, featuring both chlorine and fluorine substituents on the phenyl ring, suggests interesting biological activity, particularly in enzyme inhibition and antimicrobial properties.
The compound's structure can be represented as follows:
- Molecular Weight : 232.68 g/mol
- Appearance : Colorless to pale yellow liquid
- Solubility : Soluble in organic solvents like dichloromethane and acetone
The biological activity of 2-(3-Chloro-2-fluorophenyl)ethane-1-sulfonyl chloride is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The sulfonyl chloride group is known for its electrophilic nature, which allows it to form covalent bonds with nucleophilic sites in proteins, potentially leading to enzyme inhibition or modulation of receptor activity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of compounds with similar structures. For instance, compounds bearing chlorinated phenyl groups have shown significant activity against various bacterial strains. The presence of chlorine enhances lipophilicity, facilitating better penetration into bacterial cells and improving interaction with microbial targets .
| Compound | Microbial Target | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 2-(3-Chloro-2-fluorophenyl)ethane-1-sulfonyl chloride | Staphylococcus aureus | 8 µg/mL |
| Similar chlorinated compounds | E. coli | >64 µg/mL |
| 3,4-Dichlorophenyl derivatives | MRSA | MIC 16 µg/mL |
Enzyme Inhibition
The compound has been investigated for its role in inhibiting specific enzymes that are crucial in various metabolic pathways. For example, sulfonyl chlorides are known to inhibit serine proteases, which play a role in inflammation and cancer progression. This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of several sulfonamide derivatives, including those with similar structures to 2-(3-Chloro-2-fluorophenyl)ethane-1-sulfonyl chloride. The results indicated that compounds with chlorinated phenyl rings exhibited significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with zones of inhibition ranging from 15 mm to 28 mm depending on the concentration used .
Case Study 2: Cancer Cell Proliferation
In vitro studies demonstrated that sulfonamide derivatives could inhibit the growth of breast cancer cells. The mechanism involves the inhibition of carbonic anhydrase IX isoform, which is overexpressed in many tumors. Compounds similar to 2-(3-Chloro-2-fluorophenyl)ethane-1-sulfonyl chloride showed promising results with IC50 values indicating effective growth inhibition at low concentrations .
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) studies have indicated that:
- The presence of electron-withdrawing groups like chlorine enhances the biological activity.
- The positioning of substituents on the phenyl ring significantly affects the compound's reactivity and interaction with biological targets.
For instance, replacing chlorine with other substituents such as bromine or methyl resulted in a marked decrease in antimicrobial activity .
Q & A
Basic: What synthetic methodologies are reported for preparing 2-(3-Chloro-2-fluorophenyl)ethane-1-sulfonyl chloride, and how can reaction yields be optimized?
Answer:
The compound is typically synthesized via sulfonation and halogenation steps. A common approach involves reacting 2-(3-chloro-2-fluorophenyl)ethane-1-thiol with chlorine gas in a controlled environment, followed by oxidation with hydrogen peroxide or chlorination using thionyl chloride (SOCl₂). Critical parameters include:
- Temperature control : Maintain 0–5°C during thiol chlorination to prevent side reactions.
- Solvent selection : Use anhydrous dichloromethane or chloroform to minimize hydrolysis .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (from toluene) improves purity. Yield optimization requires stoichiometric excess of SOCl₂ (1.5–2.0 equivalents) and inert gas purging to exclude moisture .
Advanced: How can computational modeling predict the regioselectivity of nucleophilic attacks on this sulfonyl chloride?
Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can map electrostatic potential surfaces to identify electrophilic hotspots. For 2-(3-chloro-2-fluorophenyl)ethane-1-sulfonyl chloride:
- The sulfonyl chloride group (SO₂Cl) exhibits high electrophilicity at the sulfur atom.
- Substituent effects: The electron-withdrawing 3-chloro-2-fluorophenyl group enhances reactivity at the sulfur center.
- Validation : Compare computed activation energies for competing pathways (e.g., hydrolysis vs. amine substitution) with experimental kinetic data .
Basic: What spectroscopic techniques are most effective for characterizing this compound, and what diagnostic peaks are expected?
Answer:
- ¹H/¹³C NMR :
- Aromatic protons: Doublets (J = 8–10 Hz) at δ 7.2–7.6 ppm due to the 3-chloro-2-fluorophenyl group.
- Ethane-sulfonyl backbone: A triplet (CH₂SO₂Cl) at δ 3.4–3.7 ppm (¹H) and δ 45–50 ppm (¹³C).
- IR : Strong S=O stretches at 1360 cm⁻¹ and 1170 cm⁻¹; S–Cl stretch at 550–600 cm⁻¹.
- Mass Spectrometry (EI-MS) : Molecular ion [M]⁺ at m/z 256.6 (Cl/F isotopes cause splitting) .
Advanced: What crystallographic challenges arise when resolving its crystal structure, and how can SHELX refine twinned data?
Answer:
- Challenges : The compound’s flexibility and halogen-heavy structure may lead to poor crystal quality or twinning.
- SHELX workflow :
- Visualization : ORTEP-3 diagrams clarify thermal ellipsoids and disorder .
Basic: What safety protocols are critical when handling this compound in laboratory settings?
Answer:
- Personal protective equipment (PPE) : Acid-resistant gloves, full-face shield, and fume hood use.
- Reactivity hazards : Avoid water (hydrolysis releases HCl and SO₂). Store under nitrogen in amber glass.
- Spill management : Neutralize with sodium bicarbonate, then absorb with vermiculite.
- Waste disposal : Collect in halogenated waste containers for incineration .
Advanced: How do electronic effects of the 3-chloro-2-fluorophenyl substituent influence the compound’s stability and reactivity?
Answer:
- Stability : The meta-chloro and ortho-fluoro groups create a conjugated electron-withdrawing effect, stabilizing the sulfonyl chloride against hydrolysis but increasing electrophilicity.
- Reactivity :
Advanced: How can kinetic studies resolve contradictions in reported hydrolysis rates under varying pH conditions?
Answer:
- Experimental design : Conduct pseudo-first-order kinetics in buffered solutions (pH 1–12) at 25°C. Monitor [SO₂Cl] decay via conductivity or HPLC.
- Contradiction resolution :
Basic: What are the primary applications of this compound in medicinal chemistry research?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
